N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide
Description
N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a thiophen-3-yl substituent at position 6 of the pyridazine ring and a methanesulfonamide group attached via a methylene bridge at position 3 (Figure 1).
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S2/c1-20(17,18)12-6-11-14-13-10-3-2-9(15-16(10)11)8-4-5-19-7-8/h2-5,7,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBPWZZDIUZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. One common method involves the cyclization of 6-hydrazinyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in the presence of acetic anhydride and glacial acetic acid under reflux conditions at 120°C . The thiophene ring is then introduced through a subsequent reaction, followed by the attachment of the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-pyridazine core can be reduced under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolo-pyridazine derivatives.
Substitution: Substituted methanesulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its antiproliferative effects against various cancer cell lines. A study on related triazolo-pyridazine derivatives demonstrated that compounds within this class exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-1080 (fibrosarcoma) .
Case Study: Synthesis and Evaluation
A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their biological activity. One notable compound showed IC50 values of 0.008 μM against A549 cells, indicating potent antiproliferative activity . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .
Antimicrobial Properties
In addition to its anticancer potential, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide has shown promise in antimicrobial applications. Triazole derivatives are well-known for their antibacterial and antifungal properties due to their ability to interfere with nucleic acid synthesis and cell wall integrity .
Case Study: Antimicrobial Activity
Research indicates that compounds featuring the triazole moiety exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria with promising results .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole ring can significantly influence biological activity.
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| 4q | Structure | 0.008 | Antiproliferative |
| 22i | Structure | 0.83 | Antitumor |
Note: The structures provided are illustrative; actual structures can be obtained from chemical databases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The inhibition occurs through binding to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Features :
- Core : The [1,2,4]triazolo[4,3-b]pyridazine scaffold provides rigidity and planar aromaticity, facilitating interactions with biological targets.
- Substituents :
- Position 6 : Thiophen-3-yl group, a sulfur-containing heterocycle that enhances π-π stacking and hydrophobic interactions.
- Position 3 : Methanesulfonamide moiety, contributing to solubility and hydrogen-bonding capacity.
For example, 6-chloro intermediates (e.g., ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate) are used as precursors, with subsequent substitution reactions introducing groups like thiophene .
Structural Analogues of [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
The table below compares structural features and biological activities of the target compound with key analogues:
Key Comparative Analysis
Substituent Effects at Position 6
- Compared to chloro (Compound 24, ), thiophene may improve metabolic stability and target affinity.
- Methyl (Derivatives in ) : Smaller alkyl groups reduce steric hindrance but may limit π-π interactions.
- [3-(Trifluoromethyl)benzyl]sulfanyl (Compound in ) : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which could influence pharmacokinetics.
Functional Group at Position 3
- Methanesulfonamide (Target Compound): Sulfonamides are polar and acidic (pKa ~1-2), enhancing water solubility and enabling hydrogen-bond donor/acceptor interactions. This contrasts with benzamide derivatives (e.g., ), which are less polar and may exhibit lower solubility.
- Benzamide () : The aromatic amide group contributes to rigidity and moderate solubility but lacks the strong hydrogen-bonding capacity of sulfonamides.
Patent Compounds with Alternative Cores
- Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives () : These compounds share sulfonamide groups but feature a pyrazine core instead of pyridazine. The pyrazine core’s smaller ring size may alter binding kinetics and selectivity for kinase targets.
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₅N₅O₃S
- Molecular Weight : 393.42 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method is the microwave-assisted synthesis which enhances yield and reduces reaction time. Various derivatives have been synthesized to explore their biological activities further .
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 4q | HT-1080 | 0.012 |
These values suggest that the compound effectively inhibits cell proliferation and may disrupt microtubule dynamics .
Antimicrobial Activity
Compounds with triazole rings are also recognized for their antimicrobial properties. Studies have reported that certain derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects .
Anti-inflammatory and Analgesic Effects
Additionally, derivatives of this compound have been linked to anti-inflammatory and analgesic activities. Research highlights the potential of these compounds in managing pain and inflammation through various biochemical pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated a series of triazolo-pyridazine derivatives for their antiproliferative effects against lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cells. The findings indicated that these compounds significantly inhibited cell growth at low concentrations .
- Antimicrobial Screening : Another study focused on the antimicrobial activity of various triazole derivatives against pathogenic bacteria and fungi. Results showed that specific compounds exhibited MIC values in the low micromolar range, indicating strong antimicrobial potential .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide?
Methodological Answer:
Synthesis optimization requires attention to:
- Reaction Conditions : Use reflux with NaOH (1M) for hydrolysis, followed by acidification with HCl to precipitate intermediates (e.g., as seen in triazolopyridazine derivatives) .
- Catalyst Selection : Incorporate bases like 3-picoline or 3,5-lutidine to improve coupling efficiency, as demonstrated in sulfonamide synthesis .
- Purification : Employ column chromatography or recrystallization to isolate high-purity products, supported by NMR and mass spectrometry (MS) for structural validation .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Characterization involves:
- 1H/13C NMR : Analyze chemical shifts (e.g., δ 8.5–9.0 ppm for triazole protons) and coupling constants to confirm regiochemistry .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
Advanced: What computational methods can predict the reactivity of intermediates during synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways and transition states, as used in ICReDD’s reaction design framework .
- Reaction Path Search : Utilize algorithms like the artificial force-induced reaction (AFIR) method to identify energetically favorable routes and side reactions .
- Data-Driven Optimization : Integrate experimental results into machine learning models to refine synthetic protocols .
Advanced: How can statistical experimental design improve yield and purity?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent, catalyst ratio) to identify critical factors. For example, a central composite design (CCD) can optimize reflux time and reagent stoichiometry .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing side products .
- Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to track reaction progress and adjust parameters dynamically .
Basic: What pharmacological activities are plausible for this compound based on structural analogs?
Methodological Answer:
- Enzyme Inhibition : The triazole and sulfonamide moieties suggest potential as kinase or protease inhibitors, similar to triazolopyridazine derivatives with anticancer activity .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria and fungi using microdilution assays (MIC determination) .
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign ambiguous signals and detect tautomeric forms or rotamers .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Assessment : While no specific GHS classification exists for this compound, assume toxicity based on sulfonamide analogs. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal, following institutional guidelines for sulfonamide waste .
Advanced: How can reaction engineering (e.g., flow chemistry) enhance scalability?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) and reduce reaction times .
- Membrane Separation : Integrate in-line purification to remove unreacted reagents and minimize downstream processing .
- Process Analytical Technology (PAT) : Use inline sensors (UV, pH) to maintain quality control during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
